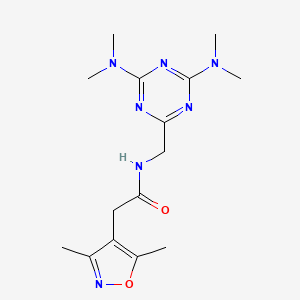
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H23N7O2 and its molecular weight is 333.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry and agricultural science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and an isoxazole moiety. Its molecular formula is C15H22N6O with a molecular weight of approximately 306.38 g/mol. The unique combination of functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₆O |
| Molecular Weight | 306.38 g/mol |
| CAS Number | Not specified |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : It may bind to receptors influencing neurotransmission and cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its use as an agricultural pesticide or therapeutic agent.
Case Studies
- Anticancer Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells). The mechanism was linked to apoptosis induction through caspase activation .
- Neuroprotective Effects : Research indicated that derivatives of this compound could modulate glutamate receptors, potentially offering neuroprotection in models of neurodegenerative diseases .
- Antimicrobial Properties : In vitro studies revealed that the compound showed activity against gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various enzymes and receptors. Techniques employed include:
- Surface Plasmon Resonance (SPR) : Used to measure real-time binding interactions.
- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding.
These studies are crucial for understanding the compound's mechanism of action and optimizing it for therapeutic use.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| N-(4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)acetamide | Triazine ring with dimethylamine groups | Enzyme inhibition |
| 3-(dimethylamino)benzamide | Benzamide structure | Anticancer properties |
| 5-amino-isoxazole derivatives | Isoxazole ring | Neuroprotective effects |
Propiedades
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2/c1-9-11(10(2)24-20-9)7-13(23)16-8-12-17-14(21(3)4)19-15(18-12)22(5)6/h7-8H2,1-6H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPKQOBOMWINDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














